Zopiclone N-oxide, (-)-

Description

Properties

CAS No. |

151851-69-3 |

|---|---|

Molecular Formula |

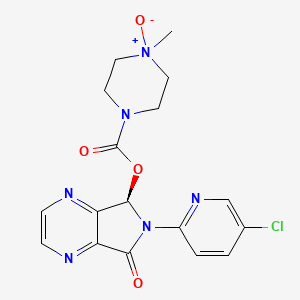

C17H17ClN6O4 |

Molecular Weight |

404.8 g/mol |

IUPAC Name |

[(7R)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate |

InChI |

InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m1/s1 |

InChI Key |

IPTIKKTXLHVRKN-MRXNPFEDSA-N |

Isomeric SMILES |

C[N+]1(CCN(CC1)C(=O)O[C@@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] |

Canonical SMILES |

C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Zopiclone N-oxide involves the oxidation of zopiclone. One common method is the electrochemical oxidation of zopiclone, which can be performed on a glassy carbon electrode in a static and rotation disc arrangement.

Industrial Production Methods

Industrial production methods for Zopiclone N-oxide typically involve large-scale oxidation reactions using suitable oxidizing agents and controlled reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Chemical Reactions Involving Zopiclone N-oxide

Zopiclone N-oxide participates in several chemical reactions, primarily involving hydrolysis and further oxidation. In biological systems, it may undergo enzymatic reactions leading to various metabolites. For instance, under certain pH conditions, Zopiclone N-oxide can degrade to form other compounds such as 2-amino-5-chloropyridine .

Degradation to 2-Amino-5-Chloropyridine

The degradation of Zopiclone N-oxide to 2-amino-5-chloropyridine (ACP) is influenced by environmental factors such as pH and temperature. Elevated pH and/or temperature conditions facilitate this degradation process. This reaction is significant in forensic toxicology, as ACP can be formed from both zopiclone and its metabolites, complicating the interpretation of analytical results .

Analytical Methods for Zopiclone N-oxide

Quantitative analysis of Zopiclone N-oxide and related compounds is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the determination of zopiclone, N-desmethylzopiclone, zopiclone N-oxide, and 2-amino-5-chloropyridine in biological samples such as urine .

LC-MS/MS Method Details

-

Analytes : Zopiclone, N-desmethylzopiclone, zopiclone N-oxide, and 2-amino-5-chloropyridine.

-

Concentration Range : Up to 3,000 ng/mL.

-

Analysis Time : Approximately 3.5 minutes.

-

Storage Conditions : pH and temperature significantly affect the stability and degradation of these compounds .

Pharmacological and Toxicological Significance

Zopiclone N-oxide retains some pharmacological activity similar to zopiclone, acting on the central nervous system by enhancing inhibitory neurotransmission through GABA receptors. Its presence in urine serves as a biomarker for zopiclone consumption, making it relevant for toxicological studies and drug testing.

Implications in Forensic Toxicology

In forensic cases, the analysis of zopiclone and its metabolites, including Zopiclone N-oxide, is crucial. The formation of 2-amino-5-chloropyridine from these compounds under certain conditions can complicate the interpretation of results, necessitating careful consideration of storage conditions and sample handling .

Stability and Storage Considerations

The stability of Zopiclone N-oxide and related compounds is influenced by factors such as pH, temperature, and storage time. Elevated pH and temperature can lead to rapid degradation, affecting the accuracy of analytical results. Therefore, careful control of these conditions is essential for reliable analysis in both pharmacokinetic and forensic studies .

Stability Data

| Condition | Effect on Zopiclone N-oxide |

|---|---|

| Elevated pH | Rapid degradation to ACP |

| High Temperature | Accelerated degradation |

| Long-term Storage | Increased risk of degradation |

Scientific Research Applications

Pharmacokinetics

Pharmacokinetic Studies : Zopiclone N-oxide plays a critical role in understanding the metabolism and pharmacokinetics of zopiclone. It is involved in the metabolic pathways that determine how zopiclone is processed in the body, including its absorption, distribution, metabolism, and excretion. Research indicates that Zopiclone N-oxide is formed through oxidative metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4 .

Pharmacodynamics

Hypnotic Effects : The pharmacodynamic profile of Zopiclone N-oxide is significant as it contributes to the overall hypnotic effects of zopiclone. Studies have shown that it modulates the gamma-aminobutyric acid (GABA) receptor complex, enhancing the sedative effects associated with zopiclone . Its interaction with GABA A receptors is crucial for its action as a central nervous system depressant.

Analytical Chemistry

Reference Standard : In analytical chemistry, Zopiclone N-oxide serves as a reference standard for quantifying zopiclone and its metabolites in biological samples. A validated liquid chromatography-tandem mass spectrometry method has been developed to measure Zopiclone N-oxide concentrations in urine samples, facilitating accurate assessments in clinical and forensic toxicology .

| Application | Details |

|---|---|

| Pharmacokinetics | Studies metabolic pathways and disposition in biological systems |

| Pharmacodynamics | Investigates hypnotic effects via GABA receptor modulation |

| Analytical Chemistry | Used as a reference standard for quantification in biological samples |

Toxicology

Forensic Toxicology : Zopiclone N-oxide has been studied within the context of forensic toxicology, particularly concerning drug-facilitated crimes and overdose cases. Notably, two cases reported methemoglobinemia following zopiclone ingestion suggest that high doses may lead to significant metabolic alterations involving Zopiclone N-oxide . These findings highlight the importance of monitoring this metabolite in overdose scenarios.

Case Studies

Several case studies illustrate the clinical implications of Zopiclone N-oxide:

- Case Study 1 : A 43-year-old woman ingested 100 tablets of zopiclone and presented with symptoms consistent with overdose. Her methemoglobin levels peaked at 23.8%, indicating a potential connection between high doses of zopiclone and the formation of Zopiclone N-oxide .

- Case Study 2 : Another patient consumed between 150 to 200 tablets, exhibiting similar symptoms. Her methemoglobin levels were monitored over time, reinforcing the notion that acute overdose can lead to significant metabolic alterations involving Zopiclone N-oxide .

Research Findings

Research indicates that while Zopiclone N-oxide is a minor metabolite (accounting for approximately 11% of the dose), its formation may have important implications for patient safety, particularly in cases of overdose or in patients with compromised liver function where metabolism may be altered . The presence of this metabolite can provide insights into the metabolic fate of zopiclone and inform clinical decisions regarding treatment and management.

Mechanism of Action

Zopiclone N-oxide exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor complex. It binds selectively to the brain alpha subunit of the GABA A omega-1 receptor, enhancing the binding of the channel blocker and modulating the GABA B Z receptor chloride channel macromolecular complex . This modulation leads to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Sorafenib N-Oxide

Sorafenib N-oxide, a metabolite of the kinase inhibitor sorafenib, demonstrates distinct pharmacokinetic behavior. Co-administration with paracetamol increases its plasma AUC (54.1 vs. 32.1 µg·h/mL) and brain penetration (49.5% higher Cmax in brain tissue) compared to the parent drug . Unlike zopiclone N-oxide, sorafenib N-oxide maintains comparable brain-to-plasma ratios (Kp = 0.11–0.12) to sorafenib, suggesting retained tissue distribution despite lower activity .

Clozapine-N-Oxide and Voriconazole-N-Oxide

Clozapine-N-oxide and voriconazole-N-oxide inhibit CYP isoforms (e.g., CYP1A2, CYP2C19) at micromolar concentrations, with accumulation risks after repeated dosing . In contrast, zopiclone N-oxide lacks documented CYP inhibitory effects, reflecting divergent metabolic roles among N-oxide derivatives .

Zopiclone Metabolites: N-Desmethylzopiclone

N-Desmethylzopiclone, the second major zopiclone metabolite, is pharmacologically inactive . Unlike the N-oxide, it accounts for a larger urinary excretion fraction (15–32.6% in healthy subjects) but is markedly reduced in renal impairment (1.99% vs. 32.6% in healthy individuals) . This contrasts with zopiclone N-oxide, which shows less variability in excretion under renal dysfunction .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 1: Pharmacokinetic Parameters of (-)-Zopiclone N-Oxide and Analogues

Table 2: Analytical Methods for Detection

Clinical and Toxicological Relevance

- Activity : Zopiclone N-oxide’s weak activity contrasts with sorafenib N-oxide, which contributes to therapeutic efficacy despite lower potency .

- Excretion : Both zopiclone N-oxide and N-desmethylzopiclone exhibit reduced urinary excretion in renal impairment, though neither accumulates significantly .

- Toxicity: Zopiclone monointoxications are rare, with fatalities typically involving polypharmacy . The N-oxide’s low activity minimizes its role in overdose toxicity .

Q & A

Q. What are the primary metabolic pathways of Zopiclone, and how does (-)-Zopiclone N-oxide contribute to pharmacological activity?

Zopiclone undergoes extensive hepatic metabolism via CYP3A4 and CYP2C8, producing two major metabolites: N-desmethylzopiclone (inactive) and (-)-Zopiclone N-oxide (weakly active). The N-oxide metabolite retains ~12% of the parent drug's activity, primarily acting on GABAA receptors but with reduced hypnotic potency . Methodologically, metabolite activity can be assessed using in vitro receptor-binding assays (e.g., radioligand displacement studies) or in vivo models comparing sleep latency and duration in animal studies .

Q. What analytical methods are recommended for quantifying (-)-Zopiclone N-oxide in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (LOQ: 0.01 µg/g) and specificity. For example, a validated UPLC-TQD method achieved linearity between 0.01–1.0 µg/g in postmortem blood . Alternative approaches include HPLC-UV with hollow-fiber liquid-phase microextraction (HF-LPME) for urine samples, offering a recovery rate >85% . Thin-layer chromatography (TLC) using ethyl acetate:methanol:ammonium hydroxide (17:2:1) can preliminarily separate metabolites but lacks quantitative precision .

Q. How does (-)-Zopiclone N-oxide influence toxicity thresholds in fatal intoxications?

In monointoxications, median femoral blood concentrations of zopiclone (parent drug) were 0.79 µg/g, significantly higher than in polyintoxications (0.45 µg/g). The N-oxide metabolite, though less toxic, complicates forensic interpretations due to its instability under alkaline conditions and thermal degradation during GC analysis . Researchers should cross-validate findings with LC-MS/MS to avoid false negatives from metabolite degradation .

Advanced Research Questions

Q. How can researchers address confounding factors in retrospective studies on zopiclone-related fatalities?

Retrospective analyses of autopsy data (e.g., Swedish forensic studies 2012–2020) must adjust for:

- Polypharmacy : 70% of zopiclone fatalities involved opioids, which synergistically enhance respiratory depression .

- Age stratification : 65% of monointoxications occurred in patients >65 years, likely due to reduced CYP3A4 activity .

- Postmortem redistribution : Femoral blood is preferred over central sites to minimize concentration artifacts .

A multivariate regression model adjusting for age, comorbidities, and co-ingested substances is critical .

Q. What experimental designs resolve contradictions in zopiclone’s metabolic stability and enzyme involvement?

While some studies attribute zopiclone clearance to CYP3A4 , others suggest non-microsomal pathways (e.g., decarboxylation) account for 50% of metabolism . To clarify:

Q. How can the pharmacokinetic interplay between zopiclone and (-)-N-oxide be modeled in vulnerable populations?

Population pharmacokinetic (PopPK) modeling in elderly or hepatic-impaired patients should incorporate:

- Reduced clearance : Adjust for age-related CYP3A4 decline (e.g., a 40% reduction in patients >80 years ).

- Protein binding variability : Zopiclone is 45–80% plasma protein-bound, altering free fraction in hypoalbuminemia .

- Metabolite accumulation : Simulate N-oxide AUC using a two-compartment model with saturable hepatic metabolism .

Methodological Recommendations

- Toxicology : Use LC-MS/MS for postmortem quantification to mitigate GC-related degradation artifacts .

- In vivo studies: Employ double-blind, placebo-controlled designs (e.g., phase IV trials in cancer patients) to isolate zopiclone’s effects from comorbidities .

- Ethics : Adhere to NIH preclinical guidelines, including randomization, blinding, and power analysis for animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.